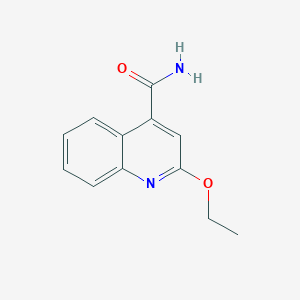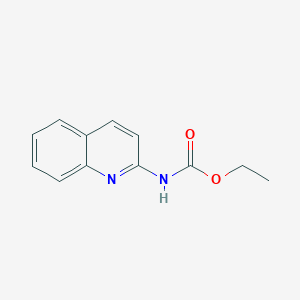![molecular formula C12H15NOSi B11887334 Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- CAS No. 112671-40-6](/img/structure/B11887334.png)
Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- is a specialized organic compound with the molecular formula C12H15NOSi. This compound is characterized by the presence of a formamide group attached to a phenyl ring, which is further substituted with a trimethylsilyl-ethynyl group. It is a colorless liquid that is used in various chemical reactions and applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- typically involves the reaction of 2-iodoaniline with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling mechanism, resulting in the formation of the desired product. The reaction conditions generally include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and catalysts involved.
化学反応の分析
Types of Reactions
Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically yields primary or secondary amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学的研究の応用
Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- involves its interaction with various molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, while the trimethylsilyl-ethynyl group can enhance the compound’s stability and reactivity. These interactions can affect enzyme activity, protein folding, and other biochemical processes.
類似化合物との比較
Similar Compounds
Dimethylformamide (DMF): A common solvent with similar formamide functionality but lacks the trimethylsilyl-ethynyl group.
N-Methylformamide (NMF): Another formamide derivative used in organic synthesis.
Trimethylsilylacetylene: Shares the trimethylsilyl-ethynyl group but lacks the formamide functionality.
Uniqueness
Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]- is unique due to the combination of the formamide group and the trimethylsilyl-ethynyl group. This dual functionality provides distinct reactivity and stability, making it valuable in specialized chemical reactions and applications.
特性
CAS番号 |
112671-40-6 |
|---|---|
分子式 |
C12H15NOSi |
分子量 |
217.34 g/mol |
IUPAC名 |
N-[2-(2-trimethylsilylethynyl)phenyl]formamide |
InChI |
InChI=1S/C12H15NOSi/c1-15(2,3)9-8-11-6-4-5-7-12(11)13-10-14/h4-7,10H,1-3H3,(H,13,14) |
InChIキー |
ZOLKVTSARAIFNX-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B11887286.png)
![2H-Naphtho[1,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B11887291.png)
![Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride](/img/structure/B11887297.png)

![7-Chloro-9H-indeno[2,1-C]pyridin-9-one](/img/structure/B11887312.png)



